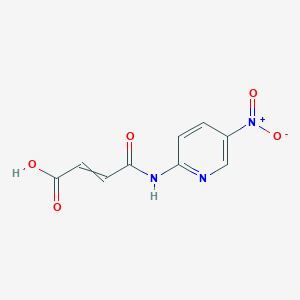![molecular formula C18H22S2 B12516879 1,1'-[Disulfanediylbis(methylene)]bis(3,4-dimethylbenzene) CAS No. 700793-85-7](/img/structure/B12516879.png)
1,1'-[Disulfanediylbis(methylene)]bis(3,4-dimethylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[Disulfanediylbis(methylene)]bis(3,4-dimethylbenzene) is an organic compound characterized by the presence of two 3,4-dimethylbenzene groups connected by a disulfide bridge through methylene linkers
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Disulfanediylbis(methylene)]bis(3,4-dimethylbenzene) typically involves the reaction of 3,4-dimethylbenzyl chloride with sodium disulfide. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The general reaction scheme is as follows:
2C8H9Cl+Na2S2→C18H22S2+2NaCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
1,1’-[Disulfanediylbis(methylene)]bis(3,4-dimethylbenzene) undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous or organic solvents.
Substitution: Nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives of the benzene rings.
科学的研究の応用
1,1’-[Disulfanediylbis(methylene)]bis(3,4-dimethylbenzene) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in redox biology due to the presence of the disulfide bond.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and materials with specific properties.
作用機序
The mechanism of action of 1,1’-[Disulfanediylbis(methylene)]bis(3,4-dimethylbenzene) involves the interaction of its disulfide bond with various molecular targets. The disulfide bond can undergo redox reactions, influencing cellular redox states and signaling pathways. The compound’s benzene rings can participate in π-π interactions, affecting molecular recognition and binding.
類似化合物との比較
Similar Compounds
- 1,1’-[Disulfanediylbis(methylene)]bis(4-fluorobenzene)
- 1,1’-[Disulfanediylbis(methylene)]bis(2,4,6-trimethylbenzene)
- 1,1’-[Disulfanediylbis(oxymethylene)]bis(4-chlorobenzene)
Uniqueness
1,1’-[Disulfanediylbis(methylene)]bis(3,4-dimethylbenzene) is unique due to the presence of 3,4-dimethyl substituents on the benzene rings, which can influence its chemical reactivity and physical properties. The specific arrangement of these substituents can affect the compound’s interactions with other molecules and its overall stability.
特性
CAS番号 |
700793-85-7 |
|---|---|
分子式 |
C18H22S2 |
分子量 |
302.5 g/mol |
IUPAC名 |
4-[[(3,4-dimethylphenyl)methyldisulfanyl]methyl]-1,2-dimethylbenzene |
InChI |
InChI=1S/C18H22S2/c1-13-5-7-17(9-15(13)3)11-19-20-12-18-8-6-14(2)16(4)10-18/h5-10H,11-12H2,1-4H3 |
InChIキー |
ARWBWIXETCAWQB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)CSSCC2=CC(=C(C=C2)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


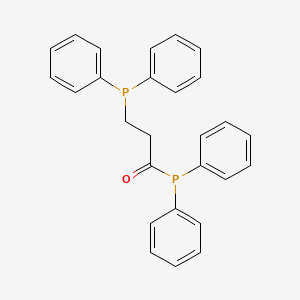
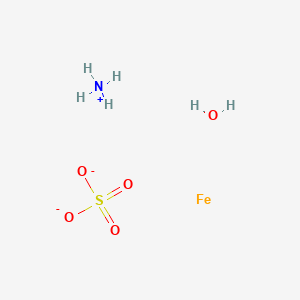
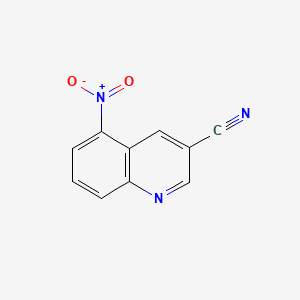
![2-Chloro-4-{(Z)-[3-chloro-4-(dimethylamino)phenyl]-NNO-azoxy}-N,N-dimethylaniline](/img/structure/B12516811.png)
![(1S,4R,7R,8R)-7,8-bis(phenylmethoxy)bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12516818.png)

![ethyl 3-[[2-[4-(N'-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate](/img/structure/B12516824.png)
![4-[3-(Benzyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B12516825.png)

![(R)-1,1'-[4,4'-Bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine](/img/structure/B12516843.png)
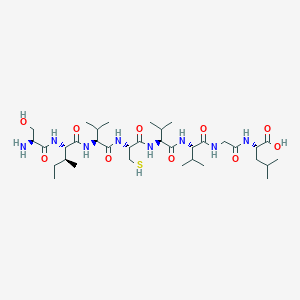
![3-Butyn-2-ol, 2-methyl-4-[5'-[(trimethylsilyl)ethynyl][2,2'-bipyridin]-5-yl]-](/img/structure/B12516845.png)
